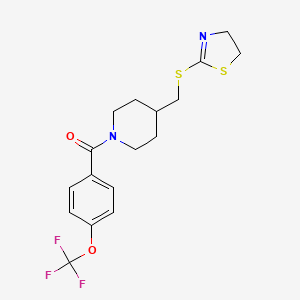![molecular formula C14H11NO4 B2381527 Methyl-5-(Benzo[d][1,3]dioxol-5-yl)pikolinat CAS No. 1799412-38-6](/img/structure/B2381527.png)
Methyl-5-(Benzo[d][1,3]dioxol-5-yl)pikolinat
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 5-(benzo[d][1,3]dioxol-5-yl)picolinate is a chemical compound with the molecular formula C14H11NO4 and a molecular weight of 257.25 g/mol It is characterized by the presence of a benzo[d][1,3]dioxole group attached to a picolinate moiety
Wissenschaftliche Forschungsanwendungen
Methyl 5-(benzo[d][1,3]dioxol-5-yl)picolinate has a wide range of applications in scientific research:
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 5-(benzo[d][1,3]dioxol-5-yl)picolinate typically involves the esterification of 5-(benzo[d][1,3]dioxol-5-yl)picolinic acid with methanol in the presence of a suitable catalyst. The reaction is usually carried out under reflux conditions to ensure complete conversion of the acid to the ester .
Industrial Production Methods
Industrial production methods for this compound may involve similar esterification processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process .
Analyse Chemischer Reaktionen
Types of Reactions
Methyl 5-(benzo[d][1,3]dioxol-5-yl)picolinate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .
Wirkmechanismus
The mechanism of action of Methyl 5-(benzo[d][1,3]dioxol-5-yl)picolinate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cancer cell proliferation, thereby exerting anticancer effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Methyl 5-(benzo[d][1,3]dioxol-5-yl)benzoate
- Methyl 5-(benzo[d][1,3]dioxol-5-yl)nicotinate
- Methyl 5-(benzo[d][1,3]dioxol-5-yl)isonicotinate
Uniqueness
Methyl 5-(benzo[d][1,3]dioxol-5-yl)picolinate is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of a benzo[d][1,3]dioxole group with a picolinate moiety makes it a valuable compound for various research applications .
Eigenschaften
IUPAC Name |
methyl 5-(1,3-benzodioxol-5-yl)pyridine-2-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11NO4/c1-17-14(16)11-4-2-10(7-15-11)9-3-5-12-13(6-9)19-8-18-12/h2-7H,8H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FEVFGFGOJUFMOF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=NC=C(C=C1)C2=CC3=C(C=C2)OCO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11NO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.24 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2-({2-[(3,4-Dichlorobenzyl)amino]-2-oxoethyl}sulfanyl)acetic acid](/img/structure/B2381450.png)
![N-(3-(1H-benzo[d]imidazol-2-yl)phenyl)-3,5-dimethoxybenzamide](/img/structure/B2381451.png)
![[1-(2-Methylpropyl)pyrazol-3-yl]methanamine;dihydrochloride](/img/structure/B2381452.png)


![4-[4-(Tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]benzaldehyde](/img/structure/B2381461.png)
![3-(1H-1,2,4-triazol-1-ylmethyl)-N-[3-(trifluoromethyl)phenyl]-1H-1,2,4-triazole-5-carboxamide](/img/structure/B2381463.png)

![N-(2-(2,3-dimethylphenyl)-5-oxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)cyclopentanecarboxamide](/img/structure/B2381465.png)

